molecular formula C13H18ClNO2 B1434119 Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride CAS No. 1803585-48-9

Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride

Cat. No. B1434119
M. Wt: 255.74 g/mol
InChI Key: GOMPIPNBKFRVGW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and stability.


Scientific Research Applications

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) process involves the addition of amines to alkenes in the presence of carbon monoxide and hydrogen, catalyzed typically by rhodium complexes. This process has been applied to vegetable oils to graft various amines onto alkyl chains, producing a wide range of bio-based HAM products. Such products have potential applications as monomers in polymer chemistry and as bio-based surface-active agents. The HAM of vegetable oils is highlighted as a straightforward and effective method to synthesize valuable functionalized bio-based compounds with industrial potential (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Environmental Epigenetics and Genome Flexibility

Research into the epigenetic modifications of DNA, such as methylation and demethylation, underscores the complex interplay between chemical compounds and genetic regulation. Specific attention has been given to 5-hydroxymethylcytosine (5hmC) as an intermediary in active DNA demethylation and a marker of gene regulation. Environmental factors, including exposure to various chemicals, can induce alterations in DNA hydroxymethylation patterns, affecting gene function and contributing to epigenetic genome flexibility (Efimova et al., 2020).

DNA Methyltransferase Inhibitors in Cancer Therapy

DNA methyltransferase inhibitors have been extensively studied for their role in reversing epimutations, such as hypermethylation of tumor suppressor genes, which are implicated in the etiology of human cancers. These inhibitors demonstrate the potential for novel cancer therapy strategies by reversing epigenetic silencing and restoring gene function. The clinical role of these agents, including their combination with other therapies, highlights the importance of epigenetic mechanisms in disease and the therapeutic potential of chemical modifiers of DNA methylation (Goffin & Eisenhauer, 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential applications of the compound and areas for future research.


properties

IUPAC Name

methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(9-14)7-11(8-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMPIPNBKFRVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)C2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride
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